(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one is a complex organic compound characterized by its unique structural features It contains an oxan-4-one ring substituted with a nitro-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one typically involves multi-step organic reactions. One common method involves the nitration of a phenylethyl precursor, followed by cyclization to form the oxan-4-one ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further substitution reactions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso derivatives.
Scientific Research Applications
(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of these targets. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one: is similar to other nitro-phenylethyl derivatives, such as nitrobenzene and nitrophenylethanol.
Oxan-4-one derivatives: Compounds like oxan-2-one and oxan-3-one share structural similarities but differ in their functional groups and reactivity.
Uniqueness
The unique combination of the nitro-phenylethyl group and the oxan-4-one ring in this compound provides distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
873692-35-4 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one |
InChI |
InChI=1S/C13H15NO4/c15-13-6-7-18-9-12(13)11(8-14(16)17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 |
InChI Key |
QSOOOANGPVEUJV-RYUDHWBXSA-N |
Isomeric SMILES |
C1COC[C@H](C1=O)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
C1COCC(C1=O)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.